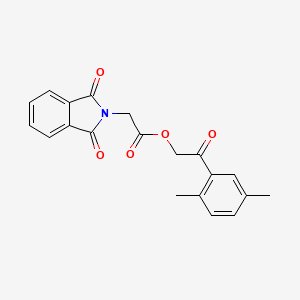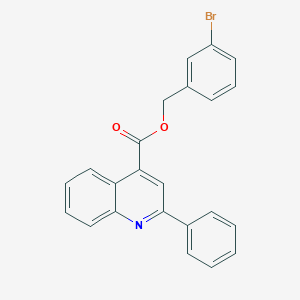![molecular formula C30H30N4O3S B10887662 (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10887662.png)
(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule that features a variety of functional groups, including an indole, a methoxyphenyl, a piperidinyl, and a thiazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the indole, methoxyphenyl, and piperidinyl groups through various coupling reactions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Aplicaciones Científicas De Investigación
(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
C30H30N4O3S |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(5E)-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H30N4O3S/c1-36-23-11-9-22(10-12-23)32-30-34(18-15-21-20-31-26-8-4-3-7-25(21)26)29(35)27(38-30)19-24-13-14-28(37-24)33-16-5-2-6-17-33/h3-4,7-14,19-20,31H,2,5-6,15-18H2,1H3/b27-19+,32-30? |
Clave InChI |
QEGOPVMEOWNOJB-GYIDYNKJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)N4CCCCC4)/S2)CCC5=CNC6=CC=CC=C65 |
SMILES canónico |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2)CCC5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10887581.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
![2-chloro-5-(2,5-dimethyl-3-{(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10887599.png)
![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)

![2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887627.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887628.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)

![9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887636.png)
![ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate](/img/structure/B10887641.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10887642.png)
